molecular formula C4H11N3O B13636889 Methyl({2-[methyl(nitroso)amino]ethyl})amine CAS No. 29104-67-4

Methyl({2-[methyl(nitroso)amino]ethyl})amine

Cat. No.: B13636889
CAS No.: 29104-67-4
M. Wt: 117.15 g/mol
InChI Key: ZXMNSYOLWDPQRP-UHFFFAOYSA-N
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Description

Methyl({2-[methyl(nitroso)amino]ethyl})amine, also known as methyl({2-[methyl(nitroso)amino]ethyl})nitrosoamine, is a chemical compound with the molecular formula C4H10N4O2. It is a nitrosoamine, which is a class of compounds known for their nitroso functional group attached to an amine. Nitrosoamines are of significant interest due to their potential biological activities and implications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({2-[methyl(nitroso)amino]ethyl})amine typically involves the reaction of secondary amines with nitrosating agents. One common method is the reaction of methylamine with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows:

CH3NH2+HNO2CH3N(NO)H+H2O\text{CH3NH2} + \text{HNO2} \rightarrow \text{CH3N(NO)H} + \text{H2O} CH3NH2+HNO2→CH3N(NO)H+H2O

In this reaction, nitrous acid acts as the nitrosating agent, converting the secondary amine into the corresponding nitrosoamine.

Industrial Production Methods

Industrial production of nitrosoamines, including this compound, often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl({2-[methyl(nitroso)amino]ethyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl({2-[methyl(nitroso)amino]ethyl})amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications and as a model compound in drug development.

    Industry: Used in the production of specialty chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of methyl({2-[methyl(nitroso)amino]ethyl})amine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect their function. This interaction can result in various biological effects, including changes in gene expression and protein activity.

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine: A secondary amine with similar reactivity but without the nitroso group.

    Nitrosomethylamine: Another nitrosoamine with a different alkyl group.

    Trimethylamine: A tertiary amine with different chemical properties.

Uniqueness

Methyl({2-[methyl(nitroso)amino]ethyl})amine is unique due to its specific structure, which combines a secondary amine with a nitroso group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

CAS No.

29104-67-4

Molecular Formula

C4H11N3O

Molecular Weight

117.15 g/mol

IUPAC Name

N-methyl-N-[2-(methylamino)ethyl]nitrous amide

InChI

InChI=1S/C4H11N3O/c1-5-3-4-7(2)6-8/h5H,3-4H2,1-2H3

InChI Key

ZXMNSYOLWDPQRP-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)N=O

Origin of Product

United States

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